4-氯-2,3-二甲基苯甲醛

描述

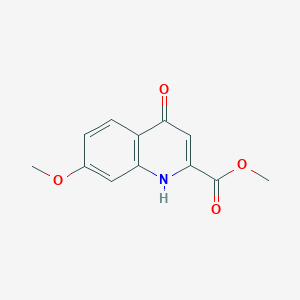

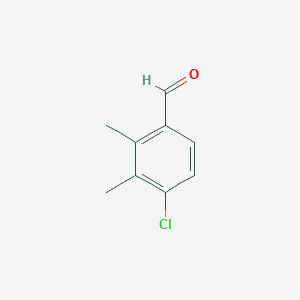

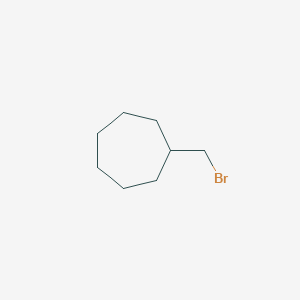

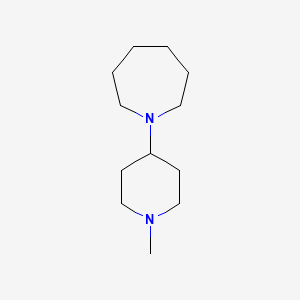

4-Chloro-2,3-dimethylbenzaldehyde is a chemical compound with the CAS Number: 1349716-28-4 . It has a molecular weight of 168.62 . The IUPAC name for this compound is 4-chloro-2,3-dimethylbenzaldehyde .

Molecular Structure Analysis

The molecular formula of 4-Chloro-2,3-dimethylbenzaldehyde is C9H9ClO . The InChI code for this compound is 1S/C9H9ClO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

4-Chloro-2,3-dimethylbenzaldehyde is stored at a temperature of 2-8°C . The compound is shipped at room temperature .科学研究应用

合成方法

多项研究致力于开发高效的合成途径,以制备与4-氯-2,3-二甲基苯甲醛密切相关的二甲基苯甲醛衍生物。例如,胡等人(2010年)描述了一种在水介质中从邻二甲苯合成3,4-二甲基苯甲醛的高效方法,总产率达到82.3%(Hu, Lu, Liu, Wei, & Liu, 2010)。此外,王伟国(2008年)利用邻二甲苯和CO作为原料合成了3,4-二甲基苯甲醛,在最佳条件下获得了98.0%的高纯度(Wang Wei-guo, 2008)。

生物催化

Bühler等人(2003年)利用两液相概念开发了一个高效的整细胞生物催化系统,用于将伪二异丙苯多步氧化为3,4-二甲基苯甲醛,利用重组大肠杆菌细胞(Bühler, Bollhalder, Hauer, Witholt, & Schmid, 2003)。

光谱分析

Mijoule(1981年)对具有紧密间隔的三重态的分子进行了零场分裂的理论研究,包括2,4-、2,5-和3,4-二甲基苯甲醛,强调了二阶自旋轨道耦合的影响(Mijoule, 1981)。此外,Sundaraganesan、Ilakiamani和Dominic Joshua(2007年)利用从头算和DFT理论水平分析了3,4-二甲基苯甲醛的结构,该结构与4-氯-2,3-二甲基苯甲醛相似,为其振动性质提供了见解(Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007)。

安全和危害

The safety information for 4-Chloro-2,3-dimethylbenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

The primary targets of 4-Chloro-2,3-dimethylbenzaldehyde are currently not well-defined in the literature. This compound is a type of aromatic aldehyde, which are often involved in various chemical reactions due to their electrophilic nature. They can react with nucleophiles, leading to the formation of new bonds .

Mode of Action

In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the electrophilic carbon atom of the carbonyl group, leading to the formation of a new bond .

Biochemical Pathways

It’s worth noting that aromatic aldehydes can participate in various biochemical reactions and pathways due to their reactivity .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the reactivity and stability of 4-Chloro-2,3-dimethylbenzaldehyde .

属性

IUPAC Name |

4-chloro-2,3-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWCTXNQLDHDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,3-dimethylbenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylbenzo[d]isoxazole-5-carbonitrile](/img/structure/B1648317.png)

![N,N-Bis((R)-1-phenylethyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1648345.png)

![Sodium;tris[(2,2,2-trifluoroacetyl)oxy]boranuide](/img/structure/B1648354.png)